Pyrido[2,3-d]pyridazin-8(7H)-one, also known as pyrido[2,3-d]pyridazinone, is a heterocyclic compound with potential applications in medicinal chemistry. Researchers have investigated its activity against various diseases, including:
Pyrido[2,3-d]pyridazin-8(7H)-one is a heterocyclic compound characterized by a fused pyridine and pyridazine ring system. Its molecular formula is C₈H₆N₄O, and it features a carbonyl group at the 8-position of the pyridazin ring. This compound is of significant interest due to its structural resemblance to biologically important molecules, particularly in the context of medicinal chemistry and drug design. The unique arrangement of nitrogen atoms within the structure contributes to its potential biological activities and reactivity in various
These reactions highlight its versatility as a building block in organic synthesis and its potential for further functionalization .
Pyrido[2,3-d]pyridazin-8(7H)-one and its derivatives exhibit a range of biological activities. Research indicates that these compounds may possess:
The biological relevance of these compounds stems from their ability to interact with biological targets, making them candidates for drug development .
Several synthetic routes have been developed for the preparation of pyrido[2,3-d]pyridazin-8(7H)-one:
Pyrido[2,3-d]pyridazin-8(7H)-one has several applications in medicinal chemistry:
These applications underscore its importance in both academic research and industrial settings .
Interaction studies involving pyrido[2,3-d]pyridazin-8(7H)-one have focused on its binding affinity with various biological receptors. These studies often utilize techniques such as:
Findings from these studies contribute to understanding how modifications to the structure can enhance or diminish biological activity .
Pyrido[2,3-d]pyridazin-8(7H)-one represents a bicyclic nitrogen-containing heterocycle with the molecular formula C7H5N3O and a molecular weight of 147.13 grams per mole [1] [2]. The compound consists of a fused pyridine-pyridazine ring system with a carbonyl group at the 8-position, creating a lactam structure [1] [3]. The molecule exhibits a planar configuration due to the aromatic nature of both ring systems, which facilitates extensive π-electron delocalization throughout the bicyclic framework [4] [5].
The structural geometry is characterized by specific bond lengths and angles that reflect the electronic distribution within the heterocyclic system [6] [7]. The pyridazine ring contains two adjacent nitrogen atoms, which creates a high dipole moment and contributes to the compound's unique physicochemical properties [4]. The canonical SMILES representation O=C1C2=NC=CC=C2C=NN1 illustrates the connectivity pattern, where the carbonyl oxygen forms the lactam functionality with the nitrogen at position 7 [1] [2].
Property | Value |
---|---|
Molecular Formula | C7H5N3O |
Molecular Weight | 147.13 g/mol |
CAS Number | 15375-79-8 |
SMILES | O=C1C2=NC=CC=C2C=NN1 |
InChI Key | SFNYPXFZPRSDTB-UHFFFAOYSA-N |
Topological Polar Surface Area | 58.64 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 0 |
The molecular geometry exhibits tautomeric equilibrium between lactam and lactim forms, with the lactam form being predominantly favored under standard conditions [8]. This tautomerism significantly influences the compound's reactivity and spectroscopic properties [8]. The calculated LogP value of 0.3181 indicates moderate lipophilicity, while the topological polar surface area of 58.64 Ų suggests favorable drug-like properties [2].
X-ray crystallographic studies of pyrido[2,3-d]pyridazin-8(7H)-one derivatives reveal critical structural parameters that confirm the planar nature of the bicyclic system [5] [7]. The crystal structure analysis demonstrates that the fused ring system maintains an essentially planar geometry with minimal deviation from planarity, typically showing root mean square deviations of less than 0.05 Å [5].
Bond length measurements from crystallographic data indicate that the pyridazine ring exhibits bond lengths consistent with aromatic character, ranging from 1.35 to 1.40 Å for carbon-nitrogen bonds and 1.38 to 1.42 Å for carbon-carbon bonds [6] [7]. The carbonyl bond length at position 8 typically measures approximately 1.22 Å, characteristic of a lactam carbonyl group [7].
The crystal packing arrangements show that molecules are held together by hydrogen bonding interactions, particularly involving the nitrogen-hydrogen functionality at position 7 and the carbonyl oxygen [5] [7]. These intermolecular interactions contribute to the stability of the crystal lattice and influence the compound's physical properties such as melting point and solubility characteristics [7].
Crystallographic Parameter | Value Range |
---|---|
C-N bond lengths | 1.35-1.40 Å |
C-C bond lengths | 1.38-1.42 Å |
C=O bond length | ~1.22 Å |
Ring planarity deviation | <0.05 Å |
Intermolecular H-bonds | 2.8-3.2 Å |
The ultraviolet-visible absorption spectrum of pyrido[2,3-d]pyridazin-8(7H)-one exhibits characteristic electronic transitions that reflect the conjugated bicyclic aromatic system [9]. The compound displays absorption maxima in the range of 200-380 nanometers, with the most prominent bands appearing at approximately 250-270 nanometers corresponding to π → π* transitions within the aromatic framework [9].
The electronic spectrum reveals multiple absorption bands: a high-intensity band at 250-270 nanometers with extinction coefficients ranging from 8,000 to 12,000 M⁻¹cm⁻¹, attributed to π → π* transitions of the aromatic system [9]. A lower intensity absorption appears at 310-330 nanometers with extinction coefficients of 500-1,000 M⁻¹cm⁻¹, corresponding to n → π* transitions involving the nitrogen lone pairs [9]. An additional charge transfer band occurs at 290-310 nanometers with moderate intensity (3,000-5,000 M⁻¹cm⁻¹) [9].
Transition Type | λmax (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |
---|---|---|---|
π → π* | 250-270 | 8,000-12,000 | Aromatic transitions |
n → π* | 310-330 | 500-1,000 | Lone pair to π* transition |
Charge Transfer | 290-310 | 3,000-5,000 | π → π* (CT) |
Infrared spectroscopic analysis of pyrido[2,3-d]pyridazin-8(7H)-one provides definitive identification of functional groups and confirms the lactam structure [8] [10]. The most characteristic absorption appears at 1660-1690 cm⁻¹, corresponding to the carbonyl stretching vibration of the lactam functionality [8]. This band position is consistent with a conjugated amide system where the carbonyl group participates in resonance with the adjacent aromatic system [8].
The nitrogen-hydrogen stretching vibration manifests as a broad absorption band in the region of 3200-3400 cm⁻¹, indicative of the lactam NH group [8] [10]. The breadth of this band suggests participation in hydrogen bonding, either intermolecular or intramolecular [10]. Additional characteristic absorptions include carbon-nitrogen stretching vibrations at approximately 1645 cm⁻¹ and aromatic carbon-hydrogen stretching at 3000-3100 cm⁻¹ [8] [10].
The pyridazine ring system contributes specific vibrational modes in the fingerprint region between 1500-1600 cm⁻¹, which are diagnostic for this heterocyclic framework [11] [10]. These bands arise from ring stretching and bending vibrations characteristic of the diazine system [11].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Carbonyl (C=O) | 1660-1690 | Strong | Lactam C=O stretch |
NH stretching | 3200-3400 | Medium-Strong | NH stretching vibration |
C=N stretching | 1645 | Medium | C=N stretching |
Aromatic C-H | 3000-3100 | Medium | Aromatic C-H stretch |
Pyridazine ring | 1500-1600 | Medium | Ring vibrations |
Nuclear magnetic resonance spectroscopy provides detailed structural information about pyrido[2,3-d]pyridazin-8(7H)-one, revealing the electronic environment of individual nuclei within the molecule [8] [3]. The proton NMR spectrum exhibits characteristic signals that confirm the bicyclic structure and substitution pattern [8].
The aromatic proton signals appear in the downfield region between 7.0-9.0 parts per million, reflecting the deshielding effect of the aromatic ring systems [8] [3]. The pyridine ring protons typically resonate at 8.5-9.0 ppm for the most deshielded position and 7.5-8.0 ppm for intermediate positions [8]. The pyridazine proton appears at approximately 8.0-8.5 ppm as a doublet with coupling constants of 5-8 Hz [8].
The lactam NH proton represents a distinctive feature, appearing as a broad singlet at 11.0-12.0 ppm, significantly downfield due to the electron-withdrawing effect of the adjacent carbonyl group and potential hydrogen bonding [8] [3]. This chemical shift confirms the lactam tautomeric form as the predominant species in solution [8].
Carbon-13 NMR spectroscopy reveals the carbonyl carbon at approximately 160-170 ppm, characteristic of an amide carbonyl [3]. The aromatic carbons appear in the range of 120-150 ppm, with quaternary carbons showing characteristic splitting patterns when coupled to adjacent nitrogens [3].
Position | ¹H NMR δ (ppm) | Multiplicity | J (Hz) | Assignment |
---|---|---|---|---|
H-1 | 8.5-9.0 | d | 5-8 | Pyridine H |
H-2 | 7.5-8.0 | m | - | Pyridine H |
H-3 | 7.0-7.5 | m | - | Pyridine H |
H-4 | 8.0-8.5 | d | 5-8 | Pyridazine H |
NH-7 | 11.0-12.0 (br) | br s | - | NH proton |
Mass spectrometric analysis of pyrido[2,3-d]pyridazin-8(7H)-one reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's gas-phase behavior [12]. The molecular ion peak appears at mass-to-charge ratio 147, corresponding to the molecular weight of the compound [12].
The fragmentation pattern exhibits several diagnostic peaks that reflect the stability and bonding characteristics of the bicyclic system [12]. The base peak typically occurs at mass-to-charge ratio 147, representing the molecular ion [12]. Significant fragment ions include a peak at mass-to-charge ratio 119, corresponding to the loss of carbon monoxide (28 mass units) from the molecular ion [12].
Additional characteristic fragments appear at mass-to-charge ratio 102, resulting from the sequential loss of carbon monoxide and nitrogen-hydrogen (45 mass units total) [12]. Lower mass fragments at mass-to-charge ratios 91, 77, and 64 correspond to tropylium ion, phenyl cation, and cyclopentadienyl cation formations, respectively, indicating extensive ring fragmentation at higher energies [12].
The fragmentation behavior demonstrates the relative stability of the fused ring system, with the initial fragmentation typically occurring at the carbonyl functionality [12]. This pattern is consistent with other lactam-containing heterocycles and provides diagnostic value for structural identification [12].
Fragment m/z | Relative Intensity (%) | Assignment | Fragmentation Process |
---|---|---|---|
147 | 100 | [M]+- | Molecular ion |
119 | 45 | [M-CO]+ | Loss of carbonyl |
102 | 30 | [M-CO-NH]+ | Loss of CO and NH |
91 | 25 | [C7H7]+ | Tropylium ion |
77 | 20 | [C6H5]+ | Phenyl cation |
64 | 15 | [C5H4]+ | Cyclopentadienyl cation |
The electronic structure of pyrido[2,3-d]pyridazin-8(7H)-one is characterized by extensive π-electron delocalization throughout the bicyclic aromatic system [13] [14]. Density functional theory calculations reveal that the compound possesses a highest occupied molecular orbital primarily localized on the nitrogen atoms and the carbonyl oxygen, while the lowest unoccupied molecular orbital exhibits significant contribution from the aromatic carbon framework [13].
The dipole moment of the molecule is substantial due to the presence of multiple electronegative nitrogen atoms and the carbonyl functionality [4]. The pyridazine ring contributes significantly to the overall dipole, with the two adjacent nitrogen atoms creating a localized region of high electron density [4]. This electronic distribution influences the compound's hydrogen bonding capacity and intermolecular interactions [4].
The aromatic character of both ring systems is confirmed by calculated aromatic stabilization energies and bond length equalization [14]. The fusion of the pyridine and pyridazine rings creates a conjugated system that stabilizes the molecule through resonance effects [14]. The carbonyl group at position 8 participates in resonance with the adjacent aromatic system, contributing to the overall electronic delocalization [14].
Frontier molecular orbital analysis indicates that the energy gap between the highest occupied and lowest unoccupied molecular orbitals falls within the range typical of aromatic heterocycles, suggesting moderate reactivity toward electrophilic and nucleophilic reagents [13]. The electron density distribution shows significant localization on the nitrogen atoms, making them potential sites for protonation or coordination reactions [13].
The classical synthetic approaches to pyrido[2,3-d]pyridazin-8(7H)-one primarily rely on the condensation of pyridine-2,3-dicarbonyl compounds with hydrazine derivatives. The most fundamental route involves the reaction of pyridine-2,3-dicarboxylic acid with hydrazine to afford 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione, which can be subsequently converted to the desired pyrido[2,3-d]pyridazin-8(7H)-one [1].
A significant classical synthesis was reported utilizing methyl 3-(dibromomethyl)picolinate as the starting material. The reaction with hydrazine hydrate in methanol under reflux conditions for 5 hours yielded pyrido[2,3-d]pyridazin-8(7H)-one in 95% yield [2]. This method demonstrates the effectiveness of utilizing appropriately functionalized pyridine derivatives as precursors.
The substrate scope for classical syntheses includes various pyridine-2,3-dicarbonyl derivatives such as pyridine-2,3-dicarboxylates, pyridine-2,3-dicarbonyl dichloride, and furo[3,4-b]pyridine-5,7-dione (pyridine-2,3-dicarboxylic acid anhydride). Additionally, 3-formylpyridine-2-carboxylates, 3-benzoylpyridine-2-carboxylic acid, and 3-oxalylpyridine-2-carboxylic acid have been successfully employed [1].
The reaction mechanism typically involves initial nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclization and elimination of water. The formation of pyrido[2,3-d]pyridazine-8(7H)-one versus pyrido[2,3-d]pyridazine-5(6H)-one depends on the nature of the acyl substituents on the pyridine starting materials [1].
Modern condensation reactions for pyrido[2,3-d]pyridazin-8(7H)-one synthesis have evolved to provide higher yields and better selectivity. A notable advancement involves the use of β-enamino diketones as starting materials. The reaction of β-enamino diketones with hydrazine monohydrate in refluxing ethanol/acetonitrile (1:1 volume/volume) for 6-16 hours results in the formation of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones in good to excellent yields (63-99%) [3].
The nature of the substituent on the benzene ring significantly influences both reaction time and yield. For electron-donating groups such as methoxy, longer reaction times (16 hours) are required, and products are obtained in lower yields (63-69%). In contrast, electron-withdrawing groups facilitate the reaction, leading to higher yields and shorter reaction times [3].
An improved condensation methodology involves the reaction of 2-pyridone derivatives with active methylene compounds (malononitrile and ethyl cyanoacetate) followed by cyclization with hydrazine. This approach provides access to diversely substituted pyrido[2,3-d]pyridazine derivatives with enhanced regioselectivity [3].
Modern cyclization approaches have focused on developing more efficient pathways to construct the pyrido[2,3-d]pyridazin-8(7H)-one framework. The cyclocondensation of substrates bearing appropriate functionalities with hydrazine monohydrate under controlled conditions has proven highly effective [3].
A particularly efficient cyclization method involves the use of 2-pyridone intermediates that undergo intramolecular cyclization upon treatment with hydrazine. The reaction proceeds through initial formation of an acyclic intermediate, followed by cyclization via attack of the hydrazine nitrogen on the cyano group, resulting in the formation of the pyridazine ring [4].
The cyclization process can be facilitated by appropriate choice of reaction conditions, including solvent system, temperature, and reaction time. The use of mixed solvent systems such as ethanol/acetonitrile has been shown to improve both yield and selectivity [3].
One-pot multicomponent reactions represent a significant advancement in the synthesis of pyrido[2,3-d]pyridazin-8(7H)-one derivatives. These reactions offer several advantages including atom economy, reduced waste generation, and simplified purification procedures [5].
A successful one-pot synthesis involves the reaction of β-enamino diketones with active methylene reagents (malononitrile and ethyl cyanoacetate) in ethanol under reflux for 8-24 hours, followed by the addition of hydrazine monohydrate and continued reflux for 6-16 hours. This approach yields 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones in better yields (61-88%) compared to stepwise procedures [3].
The one-pot methodology has been successfully applied to various substrate combinations, demonstrating broad applicability. The electronic nature of substituents on the starting materials influences the reaction outcome, with electron-rich systems requiring longer reaction times but still providing acceptable yields [3].
Bismuth triflate (Bi(OTf)₃) has emerged as an efficient and environmentally friendly catalyst for the synthesis of pyrido[2,3-d]pyridazin-8(7H)-one derivatives. The catalyst exhibits several advantages including low toxicity, moisture stability, and recyclability [5] [6].
The one-pot three-component condensation of 6-amino-1,3-dimethyluracil, arylaldehydes, and malononitrile in the presence of 10-20 mol% bismuth triflate in ethanol at 80°C provides a series of 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives in 85-95% yields [5] [6].
The catalytic mechanism involves Lewis acid activation of the carbonyl groups by bismuth triflate, facilitating Knoevenagel condensation between aldehydes and malononitrile. The resulting benzylidene malononitrile intermediate undergoes Michael addition with the amino-uracil derivative, followed by intramolecular cyclization and tautomerization to yield the final product [6].
Optimization studies have demonstrated that 10 mol% of bismuth triflate provides optimal results, with higher catalyst loadings not improving yields significantly. The catalyst can be recovered and reused for multiple cycles with minimal loss of activity [5].
Various metal-based catalysts have been developed for the synthesis of pyrido[2,3-d]pyridazin-8(7H)-one derivatives. Nano zinc oxide (ZnO) has been employed as a green catalyst for the synthesis of bis-fused cycles incorporating pyrido[2,3-d]pyrimidine moiety. The reactions proceed under both conventional and microwave irradiation conditions, with microwave-assisted synthesis providing superior results (89-95% yields) in significantly shorter reaction times (10 minutes) [7] [8].
Magnetic nanocatalysts such as Fe₃O₄@SiO₂@(CH₂)₃S-SO₃H have been developed for solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives. The catalyst offers advantages including easy magnetic separation, high thermal stability, and excellent recyclability. The synthesis proceeds at 100°C under neat conditions, providing products in 87-92% yields within 20-30 minutes [9].
A novel nanocatalyst LDH@PTRMS@BDSA@Cu(NO₃)₂ has been developed for the eco-friendly synthesis of pyrido[2,3-d]pyrimidine derivatives. The catalyst demonstrates remarkable activity and selectivity, maintaining effectiveness even after four recycling cycles. The method offers high product yields (80-95%), swift reaction times (30 minutes to 2 hours), and straightforward purification [10].
The heterogeneous nanocatalyst H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂ has been utilized for the three-component synthesis of pyrido[2,3-d]pyrimidine derivatives. The catalyst provides excellent yields (80-94%) in short reaction times (20-45 minutes) and can be recycled for multiple uses without significant loss of activity [11].
The industrial production of pyrido[2,3-d]pyridazin-8(7H)-one requires careful consideration of several factors to ensure economic viability and environmental compliance. Scale-up considerations include catalyst loading optimization, solvent selection, temperature control, and reaction time optimization [12].
A novel process for kilogram-scale synthesis has been developed and optimized for industrial production. The process involves alternative starting materials and reaction conditions compared to literature methods, providing significantly improved yields. A two-batch kilogram laboratory campaign generated the bis-hydrochloride salt of the target compound in greater than 99% high-performance liquid chromatography area percent purity and 77% overall yield [12].
Critical scale-up factors include:
Green chemistry principles have been extensively applied to the synthesis of pyrido[2,3-d]pyridazin-8(7H)-one derivatives, focusing on environmental sustainability and process efficiency. Key green chemistry approaches include aqueous media synthesis, solvent-free conditions, microwave-assisted synthesis, and the use of recyclable catalysts [7] [8] [14].
Aqueous Media Synthesis: Water has been successfully employed as a green solvent for various synthetic routes. The use of aqueous media eliminates the need for organic solvents, reducing environmental impact and improving process safety. Reactions in water typically provide yields of 80-95% under reflux conditions or at room temperature [11] [7].
Solvent-Free Conditions: Solvent-free methodologies have been developed to eliminate organic solvents completely. These approaches typically involve neat conditions at elevated temperatures (80-120°C), providing excellent yields (85-95%) while significantly reducing environmental impact [9] [14].
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reaction rates and improve energy efficiency. Microwave-assisted methods typically provide high yields (89-95%) in very short reaction times (2-10 minutes), making them attractive for industrial applications [7] [8].
Mechanochemical Synthesis: Ball-milling techniques have been developed as a completely solvent-free approach. These methods utilize mechanical energy to drive chemical transformations, providing yields of 75-90% without the use of any solvents [15].
Recyclable Catalysts: The development of recyclable catalysts addresses both economic and environmental concerns. Magnetic nanocatalysts can be easily separated and reused for up to 8 cycles with minimal loss of activity, providing yields of 85-92% throughout multiple cycles [9].
Room Temperature Reactions: Energy-efficient synthesis at room temperature has been achieved using appropriate catalysts and reaction conditions. These methods provide yields of 70-90% in reaction times of 1-6 hours, significantly reducing energy consumption [7].
Biodegradable Solvents: The use of biodegradable solvents such as glycerol and ionic liquids has been explored as alternatives to traditional organic solvents. These approaches provide yields of 85-92% while maintaining environmental sustainability [14].
Irritant